![molecular formula C19H16ClFN2O3 B2866191 Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate CAS No. 1251568-93-0](/img/no-structure.png)

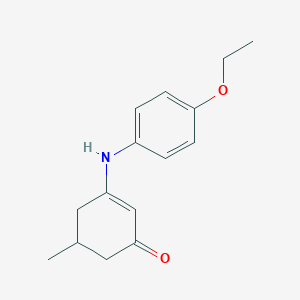

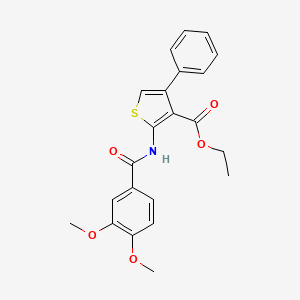

Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The compound also contains chloro, fluoro, amine, and ester functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amine group could participate in reactions with acids, while the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ester groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Transformations

Quinoline derivatives are explored for their potential as efficient fluorophores, antioxidants, and radioprotectors due to their unique structural and electronic properties. The synthesis of new quinoline derivatives involves reactions of 2-chloro-4-methylquinolines with aminobenzoic acids or ethyl 4-aminobenzoate, resulting in compounds with high yields and potential for further applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Applications in Dyes and Fluorescent Materials

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and investigated for their potential application in liquid crystal displays. These new dyes exhibit very good orientation parameters in nematic liquid crystal, indicating their high potential for use in advanced display technologies (Bojinov & Grabchev, 2003).

Novel Antibacterial Agents

A novel 8-chloroquinolone derivative has shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. This underscores the potential of quinoline derivatives as powerful antibacterial agents (Kuramoto et al., 2003).

Photovoltaic and Optical Properties

Quinoline derivatives have also been studied for their photovoltaic properties and applications in organic–inorganic photodiode fabrication. The electrical properties and photovoltaic performance of quinoline derivative films highlight their potential in the development of new photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate involves the condensation of 4-fluoroacetophenone with ethyl 8-chloro-4-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting imine with sodium borohydride and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-fluoroacetophenone", "ethyl 8-chloro-4-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-fluoroacetophenone with ethyl 8-chloro-4-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Esterification of the amine with methyl chloroformate in the presence of a base such as triethylamine to form the final product, Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate." ] } | |

Número CAS |

1251568-93-0 |

Nombre del producto |

Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate |

Fórmula molecular |

C19H16ClFN2O3 |

Peso molecular |

374.8 |

Nombre IUPAC |

methyl 8-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16ClFN2O3/c1-10(11-6-8-12(21)9-7-11)22-17-13-4-3-5-14(20)16(13)23-18(24)15(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |

Clave InChI |

IOFMRFKSBDLTNF-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)

![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)

![1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride](/img/structure/B2866120.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)

![Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate](/img/structure/B2866127.png)

![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)